![molecular formula C14H18FNO B15381562 N-cyclohexyl-5-fluoro-2-methylbenzamide](/img/structure/B15381562.png)
N-cyclohexyl-5-fluoro-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-5-fluoro-2-methylbenzamide is a useful research compound. Its molecular formula is C14H18FNO and its molecular weight is 235.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclohexyl-5-fluoro-2-methylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a benzamide core, with a fluorine atom substituted at the 5-position and a methyl group at the 2-position. This specific arrangement contributes to its biological properties.
Research indicates that this compound exhibits significant activity against various cancer cell lines. The compound's mechanism primarily involves the inhibition of specific kinases, which play crucial roles in cell proliferation and survival.
- Kinase Inhibition : The compound has shown moderate inhibitory activity against the epidermal growth factor receptor (EGFR) and other related kinases, suggesting its potential as an anticancer agent .
- Cell Viability : In vitro studies demonstrate that this compound reduces cell viability in non-small cell lung cancer (NSCLC) models, indicating its effectiveness in targeting cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies:
- Fluorine Substitution : The presence of the fluorine atom enhances the compound's potency compared to analogs lacking this substitution. Fluorine's electronegativity appears to play a role in increasing binding affinity to target proteins .
- Hydrophobic Interactions : The cyclohexyl group contributes to hydrophobic interactions, which are essential for binding to the active sites of target enzymes .
Biological Activity Data
Activity | IC50 Value | Cell Line | Reference |
---|---|---|---|
EGFR Inhibition | ~1 µM | NSCLC | |
NEK4 Inhibition | ~0.5 µM | Various Cancer Cell Lines | |
Cell Viability Reduction | >50% at 10 µM | NSCLC |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vitro Studies : A study reported that the compound significantly inhibited growth in EGFR-mutant NSCLC cells, demonstrating an IC50 value around 1 µM. This suggests that it may serve as a lead compound for further development in targeted cancer therapies .
- Comparative Analysis : Compared to other benzamide derivatives, this compound exhibited superior anti-proliferative effects, particularly when tested against resistant cancer cell lines .
- Toxicity Assessment : Preliminary toxicity assessments suggest that while the compound is effective against cancer cells, further studies are needed to evaluate its safety profile and potential side effects in vivo .
Properties
Molecular Formula |
C14H18FNO |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-cyclohexyl-5-fluoro-2-methylbenzamide |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,16,17) |
InChI Key |
RUZKNIZXJFQSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.